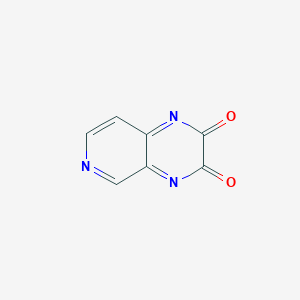
6-Azaquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Trifluoromethyl-quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl group at the 5-position and amino groups at the 2 and 4 positions, has garnered attention due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-quinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-aminobenzonitrile with trifluoromethyl isocyanate under controlled conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
5-Trifluoromethyl-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinazoline analogs.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
5-Trifluoromethyl-quinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antiviral, and antibacterial agents.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
作用机制
The mechanism of action of 5-Trifluoromethyl-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound, which lacks the trifluoromethyl and amino groups.
4-Anilinoquinazolines: These compounds have an aniline group at the 4-position and are known for their kinase inhibitory activity.
Quinazolinones: These derivatives have a carbonyl group at the 4-position and exhibit diverse biological activities
Uniqueness
5-Trifluoromethyl-quinazoline-2,4-diamine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased potency compared to other quinazoline derivatives .
属性
分子式 |
C7H3N3O2 |
|---|---|
分子量 |
161.12 g/mol |
IUPAC 名称 |
pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H |
InChI 键 |
KWGIGDRELLZZLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=NC(=O)C(=O)N=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















